4-Benzoylphenyl acrylate

Description

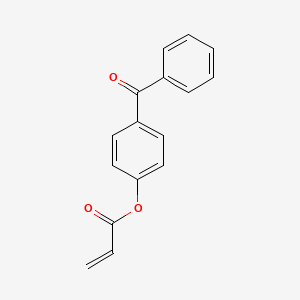

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYBJDPMCPTGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066808 | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22535-49-5 | |

| Record name | 4-(Acryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22535-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzoylphenyl acrylate chemical structure and properties

An In-depth Technical Guide to 4-Benzoylphenyl Acrylate (B77674)

Introduction

4-Benzoylphenyl acrylate (4-BPA), CAS No. 22535-49-5, is a bifunctional molecule of significant interest in polymer chemistry, materials science, and biomedical engineering.[1] Its unique chemical architecture combines a photo-active benzophenone (B1666685) group with a polymerizable acrylate moiety.[1] This dual functionality allows it to act as both a Type II photoinitiator and a monomer that can be covalently incorporated into a polymer network.[1][2]

Upon exposure to ultraviolet (UV) radiation, the benzophenone chromophore generates free radicals, which can initiate the polymerization of various unsaturated monomers.[1] Because the photoinitiator is integrated into the growing polymer chain, it is prevented from migrating or leaching out of the final material.[1] This non-migratory characteristic is a critical advantage over traditional, small-molecule photoinitiators, leading to more stable, durable, and biocompatible materials.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

The structure of 4-BPA consists of a central phenyl ring substituted with a benzoyl group at one end and an acrylate ester at the other.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 22535-49-5[3][4][5] |

| Molecular Formula | C₁₆H₁₂O₃[1][5][6] |

| Molecular Weight | 252.26 g/mol [1][5][6] |

| IUPAC Name | (4-benzoylphenyl) prop-2-enoate[] |

| Synonyms | 4-(Acryloyloxy)benzophenone, p-Acryloxybenzophenone[8][9][10] |

| InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N[4] |

| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[5][] |

Physicochemical Properties

The key physical and chemical properties of 4-BPA are summarized in Table 2.

| Property | Value |

| Physical Form | Solid, White to Light yellow powder/crystal[4][11] |

| Melting Point | 47.0 to 51.0 °C |

| Boiling Point | 407 °C at 760 mmHg[] |

| Density | ~1.2 g/cm³[11] |

| Refractive Index | ~1.576[1][11] |

| Purity | Typically >95-98% (by HPLC or GC)[4][5][8][11] |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) (DCM) and methyl ethyl ketone.[1][6] |

| Storage | Store refrigerated (0-10°C), sealed in a dry environment under inert gas.[1][4][8] |

Spectroscopic Data

The structure of this compound is routinely confirmed using various spectroscopic techniques. The characteristic data are compiled in Table 3.

| Technique | Characteristic Signals and Interpretation |

| ¹H NMR | δ 7.2–8.1 ppm (m, Aromatic Protons), δ 5.8–6.5 ppm (m, Acrylate Vinyl Protons)[1] |

| FT-IR (cm⁻¹) | ~1730 cm⁻¹ (strong, C=O stretch of ester), ~1660 cm⁻¹ (strong, C=O stretch of benzoyl ketone), ~1637 cm⁻¹ (C=C stretch of acrylate)[1][12][13] |

| UV-Vis | λmax ≈ 286 nm (characteristic of the benzophenone chromophore)[1] |

Synthesis and Mechanism

Synthesis

The most common laboratory-scale synthesis of this compound is the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1] The reaction is typically performed in an organic solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1]

Caption: General workflow for the synthesis of this compound.

Photoinitiation Mechanism

The utility of 4-BPA as a photoinitiator stems from the benzophenone moiety. Upon absorption of UV light (typically in the 250-300 nm range), the benzophenone group undergoes excitation from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing to a more stable triplet state (T₁). This triplet state can then abstract a hydrogen atom from a suitable donor (like a tertiary amine or the polymer backbone itself) to generate a pair of free radicals, which subsequently initiate polymerization.

Caption: Simplified mechanism of UV-induced polymerization using 4-BPA.

Applications in Research and Development

The unique properties of 4-BPA make it a valuable tool in several advanced applications.

-

Hydrogels for Tissue Engineering and Drug Delivery : 4-BPA is widely used to fabricate stable and tunable hydrogel scaffolds.[1][2] The light-controlled crosslinking allows for precise manipulation of the hydrogel's mechanical properties (e.g., stiffness) and architecture to guide cell behavior or create stimuli-responsive networks for on-demand drug release.[1][2][14]

-

UV-Curable Coatings and Adhesives : As a polymerizable photoinitiator, 4-BPA is a core component in solvent-free, radiation-curable systems for coatings, inks, and adhesives.[1][3][] The covalent integration into the polymer matrix ensures high stability and prevents the leaching of the initiator.[1][14]

-

Functional and Smart Materials : Researchers have incorporated 4-BPA into terpolymers to create surfaces with exceptional antifogging and oil-repellent properties.[1] Its photo-responsiveness is harnessed to develop advanced sensors, actuators, and other smart materials that react to light stimuli.[14]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common esterification reaction.[1][6]

-

Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Reaction Initiation : Cool the solution in an ice bath (0°C). Add acryloyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by recrystallization (e.g., from a hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.

Protocol: Characterization and Quality Control

To ensure the identity and purity of the synthesized product, a series of analytical tests should be performed.

-

Nuclear Magnetic Resonance (NMR) : Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for aromatic and vinyl protons and the absence of starting material signals.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : Acquire an IR spectrum of the solid product. Verify the presence of the strong carbonyl stretching bands for the ester (~1730 cm⁻¹) and ketone (~1660 cm⁻¹) groups and the disappearance of the broad -OH stretch from the 4-hydroxybenzophenone starting material.[1]

-

High-Performance Liquid Chromatography (HPLC) : Determine the purity of the final product by HPLC, using a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.[1]

-

Melting Point Analysis : Measure the melting point of the purified solid and compare it to the literature value (47-51°C) as a final check of purity.[1]

Caption: Standard workflow for the analytical characterization of 4-BPA.

Safety and Handling

This compound is intended for research use only.[1][11] Users should handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to be air and heat sensitive and should be stored under refrigerated conditions.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8]

References

- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 22535-49-5 [chemicalbook.com]

- 4. This compound | 22535-49-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 22535-49-5 | TCI AMERICA [tcichemicals.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pschemicals.com [pschemicals.com]

- 11. 22535-49-5 this compound AKSci 1357AB [aksci.com]

- 12. azom.com [azom.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. nbinno.com [nbinno.com]

4-Benzoylphenyl Acrylate: A Dual-Function Monomer for Advanced Polymer Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzoylphenyl acrylate (B77674) (BPA) is a versatile molecule in polymer science, uniquely functioning as both a polymerizable monomer and a photoinitiator. Its chemical structure, which combines a benzophenone (B1666685) group with an acrylate moiety, allows for its covalent incorporation into polymer chains while also enabling the initiation of polymerization upon exposure to ultraviolet (UV) light. This dual functionality has led to its use in a variety of applications, including the development of radiation-curable polymers, adhesives, hydrogels for biomedical applications, and functional coatings. This technical guide provides a comprehensive overview of the role of 4-benzoylphenyl acrylate in polymer science, with a focus on its applications, underlying chemical mechanisms, and relevant experimental protocols.

Core Functionality: A Monomer and Photoinitiator

The primary advantage of this compound lies in its bifunctional nature. The acrylate group is readily polymerizable via free-radical polymerization, allowing it to be integrated into polymer backbones. The benzophenone moiety, on the other hand, is a well-known Type II photoinitiator.[1][2] Upon absorption of UV radiation, the benzophenone group transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as a tertiary amine or an alcohol, to generate free radicals. These radicals then initiate the polymerization of the acrylate monomers in the system.[1][2]

This covalent integration of the photoinitiator into the polymer network prevents its migration or leaching from the final product, which is a significant advantage over traditional, non-polymerizable photoinitiators.[3] This leads to more stable and biocompatible materials, a critical factor in biomedical applications.

Key Applications in Polymer Science

The unique properties of this compound have been leveraged in a range of applications:

-

Radiation-Curing Polymers: BPA is a common monomer in radiation-curing systems, which are activated by UV light.[4][5] These systems are used in coatings, inks, and adhesives, offering rapid, solvent-free curing.

-

Adhesives and Sealants: The functional groups on the BPA molecule allow it to react with other molecules, contributing to high viscosity and making it suitable for use as an adhesive or sealant.[4][5]

-

Patterned Polymer Films: This compound has been utilized in the creation of patterned polymer films due to its photoreactive nature.[4][5]

-

Biomaterials and Hydrogels: In the field of biomaterials, BPA is used to fabricate stable and tunable hydrogel scaffolds for tissue engineering and drug delivery systems.[3] The light-controlled crosslinking allows for precise control over the mechanical properties and architecture of the hydrogel, which is essential for guiding cell behavior.[3]

-

Functional Coatings: Copolymers incorporating this compound can be used to create surfaces with unique properties. For instance, terpolymers of BPA have been shown to produce coatings with excellent antifogging and oil-repellent properties over a wide temperature range.[3]

Quantitative Data Summary

While the literature extensively describes the qualitative benefits of using this compound, specific quantitative data on polymerization kinetics and the mechanical properties of the resulting polymers is often presented in the context of specific formulations. The following tables summarize representative data where available, though direct comparisons can be challenging due to varying experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 22535-49-5 |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| Melting Point | 47.0 to 51.0 °C |

| Appearance | White to light yellow powder/crystal |

(Data sourced from commercial supplier information)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

4-Hydroxybenzophenone

-

Acryloyl chloride

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of acryloyl chloride in dichloromethane to the flask via the addition funnel.

-

Allow the reaction to proceed at 0°C for several hours, then warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with deionized water, a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated sodium bicarbonate), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

General Protocol for Photopolymerization

The following is a general procedure for the photopolymerization of an acrylate formulation using this compound as a photoinitiator.

Materials:

-

Acrylate monomer(s) (e.g., methyl methacrylate, polyethylene (B3416737) glycol diacrylate)

-

This compound (as a comonomer and photoinitiator)

-

Co-initiator (e.g., a tertiary amine such as N-methyldiethanolamine)

-

Solvent (if required)

Procedure:

-

Prepare a solution of the acrylate monomer(s), this compound, and the co-initiator in a suitable solvent or, for solvent-free systems, mix the components directly.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Cast the solution as a thin film on a substrate or place it in a mold of the desired shape.

-

Expose the formulation to a UV light source of appropriate wavelength and intensity for a specified duration to initiate polymerization and crosslinking.

-

The resulting polymer can be further processed and characterized.

Visualizing Mechanisms and Workflows

Photoinitiation Signaling Pathway

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Polymer Synthesis

Caption: General experimental workflow for photopolymerization.

Conclusion

This compound is a valuable and versatile component in the polymer scientist's toolbox. Its ability to act as both a monomer and a photoinitiator allows for the creation of highly stable and functional polymers with tailored properties. From advanced coatings to sophisticated biomaterials, the applications of this unique molecule continue to expand, driven by the ongoing need for materials with enhanced performance and stability. Further research into the quantitative effects of BPA on polymer properties will undoubtedly open up new avenues for innovation in polymer science and materials engineering.

References

Synthesis route for 4-Benzoylphenyl acrylate from 4-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Benzoylphenyl acrylate (B77674) from 4-hydroxybenzophenone (B119663), a key reaction in the development of various functionalized molecules. This document provides a detailed experimental protocol for a standard laboratory synthesis, summarizes quantitative data, and includes characterization information for the final product.

Introduction

4-Benzoylphenyl acrylate is a bifunctional molecule featuring a benzophenone (B1666685) moiety, which acts as a photoinitiator, and an acrylate group, which can participate in polymerization reactions.[1] This unique structure makes it a valuable monomer in the synthesis of polymers for advanced coatings, adhesives, and biomaterials.[1] The most common and efficient method for its preparation is the esterification of 4-hydroxybenzophenone with an acrylic acid derivative, typically acryloyl chloride, in the presence of a base.[1]

Synthesis Pathway

The synthesis of this compound from 4-hydroxybenzophenone is primarily achieved through an acylation reaction. In this process, the hydroxyl group of 4-hydroxybenzophenone attacks the carbonyl carbon of acryloyl chloride. A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

4-Hydroxybenzophenone

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of this compound under different conditions.

| Synthesis Method | Base | Solvent | Yield (%) | Purity (%) | Reference |

| Batch Synthesis | Sodium Hydroxide | Methyl Ethyl Ketone | - | - | [2] |

| Flow Reactor | Triethylamine | Dichloromethane/Water | - | 95 (by GC) | [3] |

| Batch Synthesis | - | - | 71.4 | - | Open Reaction Database |

| Commercial | - | - | - | >98 | [] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Data |

| ¹H NMR | Aromatic protons (δ 7.2–8.1 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm)[1] |

| FT-IR | Ester carbonyl (C=O) stretch at ~1730 cm⁻¹, benzoyl ketone carbonyl (C=O) stretch around 1660 cm⁻¹[1] |

Conclusion

The synthesis of this compound from 4-hydroxybenzophenone via esterification with acryloyl chloride is a robust and well-established method. The provided experimental protocol offers a reliable procedure for obtaining this valuable monomer in a laboratory setting. The reaction conditions can be further optimized to improve yield and purity, and the use of flow chemistry presents a viable option for larger-scale production. Proper characterization using spectroscopic techniques is crucial to ensure the quality of the final product for its intended applications in materials science and drug development.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV Absorption of 4-Benzoylphenyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 4-Benzoylphenyl acrylate (B77674) (BPA), a bifunctional molecule widely utilized as a polymerizable photoinitiator in the fabrication of hydrogels and other polymeric materials. Understanding its UV absorption spectrum is paramount for optimizing photopolymerization processes and ensuring the stability and performance of the resulting products.

Core Spectroscopic Data

The UV absorption profile of 4-Benzoylphenyl acrylate is dominated by the benzophenone (B1666685) chromophore, which is responsible for its photoinitiating activity. The molecule exhibits a significant absorption peak in the UV-A region, enabling it to efficiently absorb light energy and initiate polymerization.

| Parameter | Value | Solvent | Reference |

| λmax (Maximum Absorption Wavelength) | ~286 - 290 nm | Not Specified | [1] |

| Molar Absorptivity (ε) | Data not available for this compound | - |

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Benzophenone | 252 | 18,000 | Ethanol (B145695) |

| Benzophenone | 334 | 150 | Ethanol |

| 2-Hydroxy-4-methoxybenzophenone | 287 | 15,100 | Methanol |

| 2-Hydroxy-4-methoxybenzophenone | 325 | 9,500 | Methanol |

| 2,2',4,4'-Tetrahydroxybenzophenone | 290 | 25,000 | Methanol |

| 2,2',4,4'-Tetrahydroxybenzophenone | 350 | 15,000 | Methanol |

Table adapted from a comparative analysis of UV absorption spectra of benzophenones.

The Mechanism of Photoinitiation: A Visualized Pathway

Upon exposure to UV radiation, this compound undergoes a series of photophysical and photochemical processes to generate free radicals, which in turn initiate the polymerization of monomer units. This process is the cornerstone of its function as a photoinitiator.

Caption: Photoinitiation pathway of this compound.

Experimental Protocol: UV-Vis Spectroscopy

The following provides a generalized, yet detailed, methodology for determining the UV absorption spectrum of this compound. This protocol is based on standard practices for the analysis of organic photoinitiators.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). Methanol or ethanol are common choices for benzophenone derivatives.

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the scanned wavelength range.

-

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the UV absorption spectrum.

-

Repeat the measurement for all working solutions, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the spectra, identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each concentration.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum.

Caption: UV-Vis spectroscopy experimental workflow.

References

Solubility Profile of 4-Benzoylphenyl Acrylate in Common Organic Solvents: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzoylphenyl acrylate (B77674) (BPA), a photoinitiator and monomer crucial in the development of polymers for drug delivery systems, coatings, and adhesives. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Qualitative Solubility Summary

4-Benzoylphenyl acrylate is consistently described as a solid that is soluble in common organic solvents.[1] Synthesis procedures and related studies provide further clues regarding its solubility. For instance, the synthesis of BPA has been documented in dichloromethane (B109758) (DCM), indicating its solubility in this solvent. Additionally, studies on related acrylate polymers often utilize solvents such as dichloromethane for dissolution, followed by precipitation with alcohols like methanol, which suggests that while the polymer is soluble in DCM, it is less so in methanol. A study on a structurally similar compound, 4-benzoyl-3-hydroxyphenyl methacrylate, involved copolymerization in a methyl ethyl ketone (MEK) solution, hinting at the potential for MEK to be a suitable solvent for acrylate monomers.

Based on these observations and general principles of organic chemistry, a qualitative assessment of solubility can be inferred. However, for precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific solubility data, the following is a detailed methodology for determining the quantitative solubility of this compound in various organic solvents. This protocol is based on the isothermal equilibrium method, a standard technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (98% purity or higher)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, isopropanol, toluene, hexane, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, dimethylformamide) of analytical grade

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) and stir the contents vigorously using a magnetic stirrer.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials. It is critical that the temperature remains constant during this step.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled micropipette to avoid any temperature-induced precipitation.

-

Transfer the collected supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the wavelength of maximum absorbance for this compound.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This document serves as a foundational guide for researchers working with this compound. The provided experimental protocol offers a robust framework for generating the much-needed quantitative solubility data, which will, in turn, facilitate more precise formulation and application development.

References

An In-depth Technical Guide to 4-Benzoylphenyl Acrylate as a Bifunctional Monomer and Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylphenyl acrylate (B77674) (BPA) is a versatile bifunctional molecule that serves as both a polymerizable monomer and a Type II photoinitiator.[1] Its unique structure, which combines a benzophenone (B1666685) chromophore with a reactive acrylate group, allows it to be covalently integrated into polymer networks upon photopolymerization.[1][2] This integration prevents the migration and leaching often associated with traditional photoinitiators, leading to more stable and durable materials.[1] This technical guide provides a comprehensive overview of BPA's synthesis, mechanism of action, quantitative performance data, detailed experimental protocols, and its applications, particularly in the fields of biomaterials, hydrogel formation, and drug delivery.

Introduction: The Bifunctional Advantage

In the realm of polymer science, particularly for biomedical applications, the stability and purity of materials are paramount. Traditional photopolymerization systems often employ a separate photoinitiator to initiate the curing process when exposed to light. However, these unbonded initiators can leach out from the final polymer matrix, potentially causing toxicity or altering the material's properties over time.

4-Benzoylphenyl acrylate (CAS: 22535-49-5) elegantly solves this issue.[2] Its molecular structure features two key components:

-

A Benzophenone Moiety : This group acts as a photoinitiator, absorbing UV light to generate the free radicals necessary to start polymerization.[1]

-

An Acrylate Group : This functional group is a polymerizable monomer that readily participates in free-radical polymerization, allowing the entire molecule to be covalently bonded into the growing polymer chain.[1][2]

This dual functionality makes BPA a "polymerizable photoinitiator," ensuring it becomes a permanent part of the material, which is a significant advantage for creating stable hydrogel scaffolds for tissue engineering and stimuli-responsive networks for drug delivery.[1][2]

Chemical Properties and Synthesis

BPA is a solid compound soluble in common organic solvents.[1] Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22535-49-5 | [1] |

| Molecular Formula | C₁₆H₁₂O₃ | [3] |

| Molecular Weight | 252.26 g/mol | [3] |

| Boiling Point | 407.0 ± 24.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Purity | Typically ≥96-98% | [3] |

Synthesis Protocol

The most common laboratory-scale synthesis of this compound is through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1] The reaction is typically conducted in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxybenzophenone

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Water (for washing)

Procedure:

-

Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a reaction vessel. The molar ratio of TEA to 4-hydroxybenzophenone is typically greater than 1 to ensure complete neutralization of the HCl byproduct.[5]

-

Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride dropwise to the stirred solution. A molar ratio of approximately 1.1:1 of acryloyl chloride to 4-hydroxybenzophenone is often used.[5]

-

Allow the reaction to proceed at room temperature for several hours while stirring.

-

After the reaction is complete, wash the organic phase with water to remove the triethylamine hydrochloride salt and any residual TEA.[5]

-

Separate the organic layer and dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product, if necessary, using techniques such as recrystallization or column chromatography.

Characterization:

-

FT-IR: Confirm the structure by identifying the C=O stretch at approximately 1730 cm⁻¹.[1]

-

¹H NMR: Verify the presence of characteristic vinyl proton signals between δ 5.8–6.5 ppm.[1]

-

HPLC: Assess purity using a suitable mobile phase like high-purity acetonitrile.[1]

Mechanism of Action: A Norrish Type II Photoinitiator

This compound functions as a Norrish Type II photoinitiator.[6] Unlike Type I initiators that undergo unimolecular cleavage, Type II systems require a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[6][7][8]

The process involves a bimolecular reaction and can be broken down into the following steps:

-

Photo-excitation : The benzophenone moiety in BPA absorbs a UV photon (typically in the 250-400 nm range), promoting it to an excited singlet state.[6][9]

-

Intersystem Crossing (ISC) : The molecule rapidly transitions to a more stable, longer-lived triplet state.[6][9]

-

Hydrogen Abstraction : The excited triplet-state benzophenone abstracts a hydrogen atom from a nearby hydrogen donor (the co-initiator, e.g., a tertiary amine).[6] This creates two radicals: a ketyl radical on the BPA molecule and an aminoalkyl radical from the co-initiator.[6]

-

Initiation : The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of the acrylate monomers in the system.[6] The acrylate end of the BPA molecule is one of these monomers, ensuring its incorporation into the polymer chain.

// Nodes BPA_ground [label="BPA (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; BPA_singlet [label="BPA (Excited Singlet State ¹BPA)", fillcolor="#FBBC05", fontcolor="#202124"]; BPA_triplet [label="BPA (Excited Triplet State ³BPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co_initiator [label="Co-initiator (R₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketyl_Radical [label="Ketyl Radical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_Radical [label="Aminoalkyl Radical (R₂N-C•HR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Acrylate Monomers\n(including BPA's acrylate group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Propagating Polymer Chain", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Workflow) BPA_ground -> BPA_singlet [label="UV Light (hν)\nPhoto-excitation"]; BPA_singlet -> BPA_triplet [label="Intersystem Crossing (ISC)"]; {rank=same; BPA_triplet; Co_initiator;} BPA_triplet -> Ketyl_Radical [label="Hydrogen Abstraction"]; Co_initiator -> Amino_Radical [label="Hydrogen Donation"]; Amino_Radical -> Polymer [label="Initiation"]; Monomer -> Polymer [label="Propagation"]; } caption="Mechanism of Norrish Type II photoinitiation using this compound (BPA)."

Applications in Research and Drug Development

The unique properties of BPA make it highly valuable in advanced research, particularly for biomedical applications where stability and biocompatibility are critical.

Hydrogels for Tissue Engineering and Drug Delivery

Hydrogels are water-swollen polymer networks that are widely used in biomedicine.[10] BPA is an excellent component for fabricating stable and functional hydrogels.[2]

-

Enhanced Stability : Because BPA is covalently bonded within the hydrogel network, it cannot leach out, ensuring the long-term structural integrity and biocompatibility of the material, which is crucial for implants and scaffolds used in tissue engineering.[2]

-

Tunable Properties : The use of photopolymerization allows for precise spatial and temporal control over the crosslinking process.[2] This enables the fabrication of hydrogels with tailored mechanical properties (e.g., stiffness) and complex 3D structures that can mimic the native extracellular matrix to guide cell behavior.[2]

-

Stimuli-Responsive Systems : The benzophenone moiety can be used to create "smart" hydrogels.[1] These materials can be designed to change their properties, such as swelling or permeability, in response to a light stimulus, allowing for on-demand, triggered release of encapsulated drugs.[1][2] This is highly desirable for targeted drug delivery systems that aim to improve therapeutic efficacy and reduce side effects.[2]

Functional Coatings and Smart Materials

Beyond biomedicine, BPA is used to create advanced functional materials:

-

Responsive Coatings : It can be incorporated into polymers to create surfaces that respond to UV light, which is useful for developing sensors and actuators.[11]

-

Adhesives and Sealants : The high viscosity and reactive functional groups of BPA make it suitable for formulating high-performance, radiation-curable adhesives and sealants.[12][]

Experimental Workflow: Photopolymerization

The following outlines a typical workflow for creating a crosslinked polymer film or hydrogel using this compound.

Experimental Protocol: Photopolymerization of an Acrylate Formulation

Materials:

-

This compound (BPA)

-

Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate or a tertiary amine)

-

Monomer/Oligomer blend (e.g., polyethylene (B3416737) glycol diacrylate (PEGDA) for hydrogels, or other acrylates for coatings)

-

Solvent (if necessary, e.g., DMSO)[14]

-

UV light source (with a wavelength that overlaps with BPA's absorption, ~250-400 nm)[9]

Procedure:

-

Formulation Preparation : In a light-protected container, prepare the pre-polymer solution.

-

Application :

-

UV Curing :

-

Post-Processing & Characterization :

-

For coatings, assess the cure by checking for a tack-free surface.[14]

-

For hydrogels, carefully remove them from the molds and wash extensively with a suitable solvent (e.g., PBS) to remove any unreacted components. This step is critical for ensuring biocompatibility.[14]

-

Characterize the degree of monomer conversion using Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1725 cm⁻¹).[14][16]

-

// Connections p3 -> p4 [lhead=cluster_1]; p4 -> p5 [lhead=cluster_2]; p5 -> p6 [lhead=cluster_3]; } caption="General experimental workflow for photopolymerization using BPA."

Conclusion

This compound is a powerful bifunctional molecule that offers significant advantages over traditional photopolymerization systems. By acting as both a monomer and a photoinitiator, it ensures the permanent incorporation of the initiating species into the polymer network. This feature is critically important for developing stable, non-leaching, and biocompatible materials for advanced applications in drug delivery, tissue engineering, and smart materials. Its versatility and reliability make it an indispensable tool for researchers and scientists working at the forefront of polymer chemistry and biomedical innovation.

References

- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Supplier and price of CAS: 22535-49-5 (this compound) [massivechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 9. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]

- 10. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. This compound | 22535-49-5 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Controlling self-patterning of acrylate films by photopolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: Free Radical Generation by 4-Benzoylphenyl Acrylate under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical processes involved in the generation of free radicals by 4-Benzoylphenyl acrylate (B77674) (BPA) upon exposure to ultraviolet (UV) radiation. This document details the underlying mechanisms, experimental methodologies for characterization, and quantitative data related to its efficiency as a photoinitiator.

Introduction

4-Benzoylphenyl acrylate (BPA), also known as 4-acryloyloxybenzophenone, is a bifunctional molecule that serves as both a polymerizable monomer and a Type II photoinitiator.[1] Its structure integrates a benzophenone (B1666685) chromophore, which is responsible for absorbing UV light, and an acrylate group that can participate in free-radical polymerization.[1] This dual functionality makes BPA a valuable component in UV-curable formulations, such as hydrogels, coatings, and adhesives, as it can be covalently incorporated into the polymer network, minimizing migration and improving the stability of the final material.[1][2]

Upon UV irradiation, the benzophenone moiety of BPA undergoes excitation and initiates a cascade of events leading to the formation of free radicals, which in turn trigger the polymerization of acrylate monomers.[1][3] Understanding the kinetics and efficiency of this free radical generation is crucial for optimizing polymerization processes and tailoring the properties of the resulting materials.

Photochemical Mechanism of Free Radical Generation

The generation of free radicals by this compound under UV irradiation is a multi-step process characteristic of a Type II photoinitiator. This process involves the absorption of light, electronic state transitions, and a bimolecular reaction with a co-initiator.

Light Absorption and Electronic Excitation

The process begins with the absorption of a photon by the benzophenone chromophore of the BPA molecule. The molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4]

Intersystem Crossing

Following excitation to the singlet state, the molecule rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[4] This transition is a key step for benzophenone-based photoinitiators due to the high efficiency of ISC.

Hydrogen Abstraction and Radical Formation

The triplet-state benzophenone moiety is a high-energy species that can abstract a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist.[3] Tertiary amines, such as triethylamine (B128534) (TEA) or N-methyldiethanolamine, are commonly used as co-initiators.[3] This hydrogen abstraction reaction results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator.[3] The aminoalkyl radical is typically the primary initiating species for the polymerization of acrylate monomers.

The overall photochemical process can be summarized as follows:

-

BPA + hν → ¹BPA * (Excitation to singlet state)

-

¹BPA → ³BPA** (Intersystem crossing to triplet state)

-

³BPA + R₃N → [BPA-H]• + R₂N-C•HR'* (Hydrogen abstraction and radical formation)

Quantitative Data

The efficiency of a photoinitiator is characterized by several quantum yields. While specific data for this compound is not extensively reported, the following table summarizes typical values for benzophenone and its derivatives, which provide a reasonable approximation.

| Parameter | Symbol | Typical Value Range | Description |

| Molar Absorptivity at λ_max_ | ε | 100 - 500 M⁻¹cm⁻¹ | Efficiency of light absorption at the wavelength of maximum absorption. |

| Intersystem Crossing Quantum Yield | Φ_ISC_ | 0.9 - 1.0 | Efficiency of converting the excited singlet state to the triplet state. |

| Triplet State Quantum Yield | Φ_T_ | 0.9 - 1.0 | Overall efficiency of forming the excited triplet state. |

| Free Radical Generation Quantum Yield | Φ_R_ | 0.1 - 0.7 | Efficiency of generating initiating free radicals from the triplet state in the presence of a co-initiator. |

Note: These values are representative of benzophenone-based photoinitiators and can vary depending on the specific derivative, solvent, and co-initiator used.

Experimental Protocols

The characterization of free radical generation and the subsequent polymerization kinetics can be performed using several analytical techniques. Detailed methodologies for key experiments are provided below.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy is a powerful technique for the direct detection and identification of radical species.

Objective: To detect and identify the free radicals generated from the photolysis of BPA in the presence of a co-initiator.

Materials and Equipment:

-

ESR spectrometer (X-band)

-

UV light source with appropriate filters

-

Quartz ESR flat cell or capillary tube

-

This compound (BPA)

-

Co-initiator (e.g., Triethylamine)

-

Solvent (e.g., deoxygenated acetonitrile (B52724) or benzene)

-

Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN)

Protocol:

-

Prepare a solution of BPA (e.g., 10 mM) and the co-initiator (e.g., 100 mM) in the chosen solvent.

-

If using a spin trap, add PBN to the solution (e.g., 50 mM).

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state and scavenging of radicals by oxygen.

-

Transfer the solution to the quartz ESR cell.

-

Place the cell in the ESR spectrometer's resonant cavity.

-

Record a baseline ESR spectrum before UV irradiation.

-

Irradiate the sample directly in the ESR cavity using the UV light source.

-

Acquire ESR spectra during and after irradiation.

-

Analyze the resulting spectra to identify the hyperfine splitting patterns characteristic of the generated radicals (or their spin adducts).

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing kinetic information.

Objective: To determine the rate of polymerization (R_p_) and the total heat of polymerization (ΔH_p_) for a formulation containing BPA.

Materials and Equipment:

-

Differential Scanning Calorimeter with a photocalorimetry accessory (Photo-DSC)

-

UV/Vis light source with controlled intensity

-

Aluminum DSC pans

-

Formulation containing BPA, a monomer (e.g., tripropyleneglycol diacrylate), and a co-initiator.

Protocol:

-

Accurately weigh a small amount (typically 1-5 mg) of the photocurable formulation into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge to eliminate oxygen inhibition.

-

Once the baseline heat flow is stable, expose the sample to UV light of a known intensity for a set duration.

-

Record the heat flow as a function of time during and after irradiation.

-

To obtain a baseline, re-irradiate the now fully cured sample under the same conditions.

-

Subtract the baseline from the initial measurement to obtain the net heat flow due to the polymerization reaction.

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_p_).

-

The rate of polymerization (R_p_) is directly proportional to the heat flow (dq/dt).

Conclusion

This compound is an efficient Type II photoinitiator that generates free radicals through a well-understood mechanism of UV absorption, intersystem crossing, and hydrogen abstraction from a co-initiator. Its bifunctional nature allows for its incorporation into the polymer backbone, offering advantages in material stability. The quantitative assessment of its performance through techniques like ESR and Photo-DSC is essential for the rational design and optimization of UV-curable systems in various scientific and industrial applications. While specific quantitative data for BPA can be limited, the established knowledge of benzophenone photochemistry provides a solid foundation for its application.

References

A Comprehensive Technical Guide to 4-Benzoylphenyl Acrylate (CAS 22535-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Benzoylphenyl acrylate (B77674) (CAS 22535-49-5), a bifunctional molecule with significant applications in polymer chemistry and materials science. This document consolidates its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a polymerizable photoinitiator. While its utility in creating advanced materials such as hydrogels for biomedical applications is well-documented, its direct interactions with biological signaling pathways remain an area for future investigation. All quantitative data is presented in structured tables, and experimental methodologies are detailed. Diagrams illustrating the synthesis workflow and hydrogel formation process are provided in the DOT language for visualization.

Chemical and Physical Properties

4-Benzoylphenyl acrylate, also known by its IUPAC name (4-benzoylphenyl) prop-2-enoate, is a solid organic compound with a unique molecular structure that combines a benzophenone (B1666685) moiety with an acrylate group.[1] This dual functionality allows it to act as both a monomer and a photoinitiator.[2]

| Property | Value | Reference(s) |

| CAS Number | 22535-49-5 | [3] |

| IUPAC Name | (4-benzoylphenyl) prop-2-enoate | [2][4] |

| Synonyms | 4-Acryloyloxybenzophenone, 4-Acryloxybenzophenone, p-Acryloxybenzophenone | [3] |

| Molecular Formula | C₁₆H₁₂O₃ | [2][3][4] |

| Molecular Weight | 252.26 g/mol | [2][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 48.5 °C | [][7] |

| Boiling Point | 407.0 ± 24.0 °C at 760 mmHg | [2][] |

| Density | 1.163 ± 0.06 g/cm³ | [2][] |

| Flash Point | 181.4 °C | [5][] |

| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | [4][8] |

| InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N | [2][9] |

| Solubility | Soluble in common organic solvents. | [1] |

| Storage | Store long-term at 2-8°C, sealed in a dry environment. | [7][9][10] |

Mechanism of Action: A Polymerizable Photoinitiator

The primary function of this compound is as a Type II photoinitiator.[11] The benzophenone group within its structure is a chromophore that absorbs ultraviolet (UV) light, typically in the range of 250-400 nm.[11] Upon UV irradiation, the benzophenone moiety transitions to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (like an amine synergist or the polymer backbone itself) to generate a pair of free radicals.

These highly reactive free radicals initiate the polymerization of the acrylate groups, both on the same molecule and on adjacent monomers.[2] This process leads to the formation of a crosslinked polymer network. A key advantage of this compound is that it becomes covalently bonded into the polymer matrix, which prevents its migration and leaching, leading to more stable and biocompatible materials.[2]

Applications

The unique properties of this compound make it a valuable component in various advanced materials.

Hydrogels for Biomedical Applications

This compound is extensively used in the fabrication of hydrogels for tissue engineering and drug delivery.[2][3] The ability to control the crosslinking process with light allows for the precise creation of 3D scaffolds with specific mechanical properties and pore structures, which can mimic the extracellular matrix and guide cell behavior.[3] In drug delivery systems, its photo-responsive nature enables the development of "smart" hydrogels that can release therapeutic agents on-demand when exposed to a light source.[2][3]

Smart Materials and Functional Coatings

The photo-responsive characteristics of this compound are harnessed in the development of smart materials, such as sensors and actuators.[4] Materials incorporating this compound can change their optical or physical properties in response to light, enabling applications in microfluidics and soft robotics.[4] It is also used to create functional coatings with properties like anti-fogging and oil-repellency.[2]

Adhesives and Sealants

The functional groups on the this compound molecule allow it to react with other molecules, and its high viscosity makes it suitable for use as an adhesive or sealant.[7][10] The polymerization process, activated by UV light, can be used to cure these materials rapidly.

Biological Activity

While the primary applications of this compound are in materials science, there is limited evidence of its direct biological activity. One study noted that in Triton WR-1339-induced hyperlipidemic rats, the compound exhibited lipid-lowering effects, with a 30% reduction in serum triglycerides. The same study suggested that electron-withdrawing groups on the benzoyl moiety enhance this activity. However, detailed investigations into the specific biological signaling pathways affected by this compound are currently lacking in the scientific literature. Therefore, no signaling pathway diagram can be provided at this time.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2]

Materials:

-

4-Hydroxybenzophenone

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a flow reactor setup, prepare two separate solutions.

-

Syringe I: Dissolve 15 g of 4-hydroxybenzophenone and 22 g of triethylamine in 22 g of water.

-

Syringe II: Dissolve 3 g of acryloyl chloride in 20 g of dichloromethane.

-

Using syringe pumps, deliver the two solutions to a mixing device at controlled flow rates to achieve a molar ratio of 4-hydroxybenzophenone:acryloyl chloride:triethylamine of approximately 1:1.1:2.9.

-

The reaction mixture will separate into an aqueous and an organic phase in the collection vessel.

-

The lower organic phase contains the product, 4-acryloxybenzophenone (this compound).

-

Wash the organic layer with water to remove salts and residual triethylamine.

-

The final product can be purified by recrystallization or column chromatography.[2]

Formation of a Hydrogel using this compound

This protocol provides a general methodology for creating a hydrogel using this compound as a polymerizable photoinitiator.

Materials:

-

Monomer (e.g., Acrylamide, Poly(ethylene glycol) diacrylate)

-

This compound (as a percentage of the monomer weight)

-

Solvent (e.g., distilled water, buffer solution)

-

UV light source (e.g., 365 nm)

Procedure:

-

Dissolve the chosen monomer and this compound in the selected solvent to create the precursor solution.

-

Pour the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Expose the solution to a UV light source for a specific duration to initiate photopolymerization. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV source, and the desired crosslinking density.

-

After polymerization, the resulting hydrogel is formed.

-

Carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with the solvent to remove any unreacted monomers or photoinitiator.

Conclusion

This compound is a versatile molecule with well-established applications in materials science, primarily as a polymerizable photoinitiator. Its ability to be covalently integrated into polymer networks makes it a superior choice for creating stable and functional materials, particularly hydrogels for biomedical applications. While its role in materials chemistry is clear, its direct biological effects and interactions with signaling pathways are not well understood and represent a promising area for future research, especially given the preliminary findings of its lipid-lowering effects. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and developers working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|CAS 22535-49-5|Supplier [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 22535-49-5 [chemicalbook.com]

- 8. This compound | 22535-49-5 [sigmaaldrich.com]

- 9. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Benzophenone Chromophore in 4-Benzoylphenyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylphenyl acrylate (B77674) (BPA) is a bifunctional molecule of significant interest in materials science and drug development, primarily owing to the unique photochemical properties of its integrated benzophenone (B1666685) chromophore. This technical guide provides an in-depth analysis of the role of this chromophore, detailing its mechanism of action as a photoinitiator, its impact on polymer network formation, and its applications in advanced materials such as hydrogels and smart coatings. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to serve as a comprehensive resource for professionals in the field.

Introduction

4-Benzoylphenyl acrylate is a compound that uniquely combines a polymerizable acrylate group with a photoactive benzophenone moiety in a single molecule.[1] This dual functionality makes it a highly valuable component in the formulation of photocurable materials. The benzophenone chromophore is the cornerstone of its utility, enabling the initiation of polymerization and crosslinking reactions upon exposure to ultraviolet (UV) light.[2] Unlike traditional photoinitiators, BPA can be covalently integrated into the polymer network, which prevents its migration and leaching, leading to more stable and durable materials.[1][3] This characteristic is particularly crucial in biomedical applications like drug delivery and tissue engineering, where biocompatibility and long-term stability are paramount.[3]

The Benzophenone Chromophore: A Photochemical Deep Dive

The core functionality of this compound as a photoinitiator resides in the photochemical behavior of the benzophenone group.[1] Benzophenone is a classic Type II photoinitiator, meaning it requires a co-initiator, typically a hydrogen donor, to generate the free radicals necessary for polymerization.[4]

Mechanism of Photoinitiation

The photoinitiation process can be broken down into the following key steps:

-

Photoexcitation: Upon absorption of UV radiation (typically in the 250-400 nm range), the benzophenone chromophore transitions from its ground state (S₀) to an excited singlet state (S₁).[5]

-

Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).[5]

-

Hydrogen Abstraction: The triplet state benzophenone is a high-energy diradical that readily abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or alcohol) present in the formulation. This hydrogen abstraction step generates a ketyl radical from the benzophenone and a new free radical from the co-initiator.[4][6]

-

Initiation of Polymerization: The free radical generated from the co-initiator then initiates the polymerization of the acrylate monomers in the system, leading to the formation of a crosslinked polymer network.[1][4]

The covalent bonding of the benzophenone moiety to the polymer backbone ensures that the photoinitiating capability is permanently locked within the material.[2]

Quantitative Data

The following tables summarize key physical, chemical, and photochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂O₃ | [7] |

| Molecular Weight | 252.26 g/mol | [7] |

| CAS Number | 22535-49-5 | [1] |

| Boiling Point | 407 °C at 760 mmHg | [] |

| Density | 1.163 g/cm³ | [] |

| Spectroscopic Data | Wavelength/Shift | Reference |

| UV-Vis Absorption Maximum (λmax) | ~290 nm | [1] |

| ¹H NMR (Aromatic Protons) | δ 7.2–8.1 ppm | [1] |

| ¹H NMR (Acrylate Vinyl Protons) | δ 5.8–6.5 ppm | [1] |

| FT-IR (Ester C=O stretch) | ~1730 cm⁻¹ | [1] |

| FT-IR (Benzoyl Ketone C=O stretch) | ~1660 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1][9]

Materials:

-

4-Hydroxybenzophenone

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Deionized water

Procedure:

-

Dissolve 4-hydroxybenzophenone and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of acryloyl chloride in dichloromethane to the reaction mixture via the addition funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic phase sequentially with deionized water, a dilute solution of hydrochloric acid (to remove excess triethylamine), and finally with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization:

-

Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1]

-

Determine the purity using High-Performance Liquid Chromatography (HPLC).[1]

Photopolymerization of a Hydrogel using this compound

This protocol describes the formation of a hydrogel using BPA as a photoinitiator.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (or other suitable monomer/oligomer)

-

This compound (BPA)

-

Co-initiator (e.g., N-vinylpyrrolidone or a tertiary amine)

-

Phosphate-buffered saline (PBS) or other suitable solvent

-

UV light source (e.g., 365 nm)

Procedure:

-

Prepare a prepolymer solution by dissolving the desired concentration of PEGDA, BPA, and the co-initiator in PBS. Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the prepolymer solution into a mold of the desired shape (e.g., a petri dish or a custom-made PDMS mold).

-

Expose the solution to UV light for a specified duration. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the desired crosslinking density.

-

After UV exposure, carefully remove the crosslinked hydrogel from the mold.

-

Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers or initiator.

-

The resulting hydrogel is ready for further characterization and application.

Visualizations

Photoinitiation Mechanism of this compound

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Hydrogel Synthesis

Caption: Workflow for photopolymerization of a hydrogel.

Applications in Research and Drug Development

The unique properties imparted by the benzophenone chromophore make this compound a versatile tool in several advanced applications:

-

Smart Materials: The ability to precisely control crosslinking with light allows for the fabrication of materials that can change their shape, permeability, or other properties in response to a light stimulus.[2] This is foundational for creating sensors, actuators, and responsive coatings.[2]

-

Tissue Engineering: BPA is used to create biocompatible hydrogel scaffolds that mimic the extracellular matrix.[3] The light-controlled crosslinking enables the fabrication of complex 3D structures with tailored mechanical properties to guide cell growth and tissue regeneration.[3]

-

Drug Delivery: Hydrogels incorporating BPA can be designed as stimuli-responsive drug delivery systems.[3] The benzophenone moiety can be triggered by UV light to alter the hydrogel's structure, leading to the on-demand release of an encapsulated therapeutic agent.[3]

-

Adhesives and Sealants: The high viscosity and reactivity of polymers formed with BPA make them suitable for use as high-performance adhesives and sealants, particularly in applications requiring rapid, on-demand curing.[]

Conclusion

The benzophenone chromophore is the central element defining the utility of this compound as a polymerizable photoinitiator. Its well-understood photochemical mechanism allows for the light-induced generation of free radicals, which in turn drive polymerization and crosslinking. The covalent integration of this chromophore into the resulting polymer network provides a distinct advantage over traditional photoinitiators, enhancing the stability and performance of the final material. This makes this compound an indispensable component in the development of a wide range of advanced materials, from smart hydrogels for biomedical applications to high-performance industrial coatings. As research continues to push the boundaries of materials science, the unique capabilities offered by this versatile molecule are poised to drive further innovation.

References

- 1. This compound|CAS 22535-49-5|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. Photoinitiator (CAS: 22535-49-5) this compound [massivechem.com]

- 6. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]